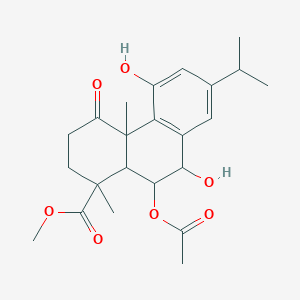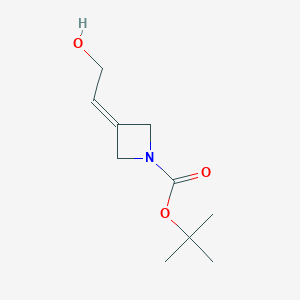
methyl 10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-4-oxo-7-propan-2-yl-3,9,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, and several functional groups that contribute to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester typically involves multi-step organic reactions. The starting materials often include phenanthrene derivatives, which undergo various functionalization reactions such as hydroxylation, acetylation, and esterification. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
化学反应分析
Types of Reactions
1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield phenanthrenequinones, while reduction of the carbonyl groups may produce phenanthrenediols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential therapeutic agent for treating diseases due to its bioactive properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyl and carbonyl groups may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The phenanthrene core structure may also play a role in stabilizing these interactions through π-π stacking and hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 1-Phenanthrenecarboxylic acid derivatives with different functional groups.
- Phenanthrenequinones and phenanthrenediols.
- Other polycyclic aromatic hydrocarbons with similar structures.
Uniqueness
The uniqueness of 1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1379770-00-9 |
|---|---|
分子式 |
C23H30O7 |
分子量 |
418.5 |
IUPAC 名称 |
methyl 10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-4-oxo-7-propan-2-yl-3,9,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-11(2)13-9-14-17(15(25)10-13)23(5)16(26)7-8-22(4,21(28)29-6)20(23)19(18(14)27)30-12(3)24/h9-11,18-20,25,27H,7-8H2,1-6H3 |
InChI 键 |
PRXFPPAVWQDTHT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C(=C1)O)C3(C(C(C2O)OC(=O)C)C(CCC3=O)(C)C(=O)OC)C |
规范 SMILES |
CC(C)C1=CC2=C(C(=C1)O)C3(C(C(C2O)OC(=O)C)C(CCC3=O)(C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1651979.png)
![4-[5-(4-nitrophenyl)furan-2-yl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B1651980.png)
![N-[4-(butan-2-ylsulfanyl)-2-(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B1651983.png)

![3-{[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]amino}-1-methylpyrrolidin-2-one](/img/structure/B1651987.png)
![1-{1-[2-(4-methoxyphenyl)ethyl]azetidin-3-yl}-3,5-dimethyl-1H-pyrazole](/img/structure/B1651988.png)
![1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]-3-[(2,2,2-trifluoroethyl)amino]propan-1-one](/img/structure/B1651989.png)
![1-(2-methylbutanoyl)-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1651990.png)
![N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide](/img/structure/B1651991.png)
![2-{2-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1651992.png)
![2-Methyl-6-[3-(pyridin-4-yl)propanamido]benzamide](/img/structure/B1651993.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-octahydropyrrolo[1,2-a]piperazine-2-sulfonamide](/img/structure/B1651994.png)
![N-[1-(2-hydroxy-5-methoxyphenyl)ethyl]-N'-phenylethanediamide](/img/structure/B1651996.png)
![tert-butyl N-[1-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)-2-methylpropan-2-yl]carbamate](/img/structure/B1651998.png)
